7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
Description
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-92-3) is a spirocyclic compound featuring a 10-membered bicyclic system with an oxygen atom at position 2 (2-oxa), a nitrogen atom at position 7 (7-aza), and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The carboxylic acid substituent at position 3 enhances its utility as a pharmaceutical intermediate, particularly in peptide and protease inhibitor synthesis. Produced by Hunan Chemfish Pharmaceutical Co., Ltd., it is manufactured at scale (2,000 tons/year) with 95% purity, emphasizing its industrial relevance .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXLEQWTDDMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163074 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-92-3 | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Preparation Method
The most comprehensive and industrially relevant preparation method is described in patent CN111518015A, which outlines a four-step synthesis with optimized reaction conditions for each stage:
| Step | Reaction Description | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 1,4-dioxaspiro[4.5]decane-8-one | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | Not specified | Formation of nitrile intermediate |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | Lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~13 hours | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 3 | Catalytic hydrogenation and cyclization, followed by Boc protection | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Hydrogen, Raney nickel catalyst, tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | tert-Butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylic acid ester |
| 4 | Deprotection of Boc-protected intermediate to yield target acid | tert-Butyl ester intermediate | Pyridinium p-toluenesulfonate (PPTS) | Acetone + water | 70 °C | 15 hours | 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid |
- Step 1 uses a mixed solvent system to facilitate the nucleophilic addition to the ketone.
- Step 2’s prolonged reaction time ensures complete alkylation under mild temperatures to avoid side reactions.
- Step 3 employs catalytic hydrogenation under controlled pressure and temperature to reduce the nitrile and promote cyclization, followed by Boc protection in situ.
- Step 4 involves acid-catalyzed deprotection to afford the final carboxylic acid with high purity.
This method emphasizes cost-effectiveness, operational simplicity, and scalability for industrial production.
Alternative Synthetic Approaches
While the above four-step method is the most documented industrial route, related synthetic strategies for spirocyclic Boc-protected azaspiro compounds involve:
- Spirocyclization via enamine intermediates derived from cyclic ketones and nitrogen nucleophiles
- Protection of the amine functionality with tert-butoxycarbonyl groups using standard Boc anhydride reagents
- Use of continuous flow reactors to enhance reaction control and reproducibility in scale-up scenarios
These methods also highlight the importance of controlled reaction environments to maintain stereochemical integrity and optimize yields.
Analytical and Purity Considerations
Purity and characterization of the synthesized compound are critical for its application in research and pharmaceuticals. Common analytical techniques include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemistry | Characteristic Boc tert-butyl singlet (~1.4 ppm in ^1H NMR), spirocyclic ether and amine signals |
| Infrared Spectroscopy (IR) | Functional group identification | Strong carbonyl stretches (~1680 cm⁻¹ for Boc C=O), broad O-H stretch if present |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C14H23NO5 (MW ~285.34 g/mol) |
| Chromatography (e.g., HPLC, flash chromatography) | Purity assessment and isolation | High purity (>97%) achievable with gradient elution methods |
Proper storage conditions to prevent degradation include sealing under inert atmosphere at low temperatures (2–8 °C) and protection from moisture and light.
Summary Table of Preparation Method Parameters
| Step | Solvent(s) | Temperature (°C) | Time (hours) | Key Reagents | Notes |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20 | Not specified | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Nitrile formation |
| 2 | Toluene | 0–20 | 12.5–13 | Lithium diisopropylamide, 1-bromo-2-chloroethane | Alkylation |
| 3 | Methanol | 50 (50 psi H2) | 6 | Hydrogen, Raney nickel, tert-butyl dicarbonyl anhydride | Reduction, cyclization, Boc protection |
| 4 | Acetone + water | 70 | 15 | Pyridinium p-toluenesulfonate | Boc deprotection to acid |
Research Findings and Industrial Relevance
- The described four-step synthesis offers a practical route with high overall yield and cost efficiency.
- Use of inexpensive and readily available starting materials (e.g., 1,4-dioxaspiro[4.5]decane-8-one) facilitates large-scale production.
- Reaction conditions are mild to moderate, minimizing side reactions and degradation.
- The method is amenable to batch and potentially continuous flow processing, supporting pharmaceutical manufacturing demands.
- The Boc protection strategy ensures stability of the amine during synthesis and enables selective deprotection to yield the target acid.
Chemical Reactions Analysis
Types of Reactions: 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid or catalytic deep eutectic solvents.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or oxygen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the spirocyclic core.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid in deep eutectic solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Standard oxidizing or reducing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the spirocyclic framework .
Scientific Research Applications
Drug Development
The compound has been investigated for its role as a building block in the synthesis of biologically active molecules. Its unique spirocyclic structure may contribute to the development of novel pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Anticancer Activity
Research indicates that derivatives of spiro compounds exhibit anticancer properties. The spirocyclic nature of 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid may enhance its interaction with biological targets, potentially leading to the development of effective anticancer agents.
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amine functionalities. The incorporation of this compound can facilitate the selective protection and deprotection of amino acids, streamlining peptide assembly processes.
Case Studies
Mechanism of Action
The mechanism of action of 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid largely depends on its application. In drug design, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic transformations, ensuring that the core structure remains intact until the desired stage of the synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogous spirocyclic derivatives, highlighting structural, physicochemical, and functional differences:
Key Comparative Insights
Functional Group Positioning: The target compound’s Boc group at position 7 and carboxylic acid at position 3 distinguish it from 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid (7d) (Boc at C2, HCl salt form). This difference impacts solubility and reactivity: the HCl salt (7d) may offer better crystallinity, while the free acid (target) is more suited for coupling reactions .
Stereochemical Influence: The (3S,5S)-configured analog (CAS 16947-84-5) highlights the role of chirality in biological activity. Its stereospecific structure is critical for binding to chiral targets (e.g., enzymes, receptors), a feature absent in the non-chiral target compound .
Synthetic and Commercial Accessibility :
- The target compound ’s large-scale production (2,000 tons/year) contrasts with the niche availability of the acetic acid derivative (sold in milligram-to-kilogram quantities). This reflects divergent applications: bulk synthesis for APIs vs. exploratory medicinal chemistry .
Stability and Reactivity :
- The Boc group in all compounds provides acid-labile protection, but its position affects stability. For example, the target’s Boc at C7 may resist ring-strain-induced degradation compared to C2-substituted analogs .
Biological Activity
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1160246-92-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₃NO₅
- Molecular Weight : 299.36 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to exhibit broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | <0.03125 μg/mL |
| Staphylococcus aureus (MDR) | <0.25 μg/mL |
| Klebsiella pneumoniae | 1–4 μg/mL |
| Acinetobacter baumannii | 1–4 μg/mL |
These MIC values indicate that the compound is particularly effective against multidrug-resistant strains, which are a significant concern in clinical settings .
The antibacterial mechanism of this compound involves dual inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. This dual action is crucial for bacterial DNA replication and transcription, making it an effective target for antibacterial therapy.
In vitro studies demonstrated that the compound inhibits DNA gyrase from E. coli with an IC50 value of less than 10 nM, showcasing its potency in disrupting bacterial DNA processes .
Study 1: Efficacy Against MDR Strains
A study evaluated the efficacy of the compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The results indicated significant reduction in bacterial load in treated mice compared to controls, highlighting the compound's potential as a therapeutic agent against resistant infections .
Study 2: In Vitro Toxicity Assessment
In vitro safety assessments showed that the compound has low toxicity profiles at therapeutic concentrations. This is critical for its development as a potential drug candidate, as it minimizes adverse effects associated with treatment .
Q & A
Q. Q1: What are the established synthetic routes for 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid, and how do yields vary under different conditions?
Methodological Answer: The synthesis typically involves a multi-step divergence strategy. A precursor is first functionalized via Horner-Emmons-Wadsworth reactions to introduce spirocyclic frameworks. For example, methyl 1-(cyanomethyl)-4,4-difluorocyclohexane-1-carboxylate undergoes catalytic hydrogenation (Raney nickel, 50 atm H₂) to yield intermediates like 8,8-difluoro-2-azaspiro[4.5]decan-1-one (69% yield) . Subsequent tert-butoxycarbonyl (Boc) protection and carboxylation steps achieve the final product. Yields range from 40% to 56% depending on solvent systems (e.g., THF vs. methanol) and purification methods (flash chromatography vs. crystallization) .
Q. Q2: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer: Combined spectroscopic and chromatographic methods are essential:
- 1H/13C NMR : Distinct signals include δ ~1.3–1.7 ppm (Boc tert-butyl group) and δ ~3.3–4.3 ppm (spirocyclic ether and carboxylic protons). For example, 7e shows 1H NMR peaks at δ 1.31–1.76 ppm (m, 19H, Boc and cyclohexane) and δ 3.50–4.10 ppm (m, 3H, ether and carboxyl groups) .
- LCMS : Negative-ion mode ([M−H]⁻ at m/z 282.1) confirms molecular weight .
- Elemental Analysis : Carbon (63.58%) and nitrogen (4.94%) content validate purity .
Advanced Research Questions
Q. Q3: How can stereochemical control be achieved during the synthesis of spirocyclic intermediates?
Methodological Answer: Stereoselectivity is influenced by:
- Chiral Pool Strategies : Use of enantiopure starting materials (e.g., (3S,5S)-configured precursors) to direct spirocyclic ring formation .
- Diastereomer Separation : Flash chromatography (hexane/ethyl acetate) resolves diastereomers early in the synthesis, as seen in the separation of (3R,5S) and (3S,5S) isomers .
- Catalytic Asymmetric Synthesis : Nickel-catalyzed hydrogenation of enamines (e.g., using (R)-BINAP ligands) can enhance enantiomeric excess (ee >90%) .
Q. Q4: What strategies mitigate conflicting data in reaction optimization studies (e.g., solvent effects vs. catalyst loading)?
Methodological Answer: Contradictions arise when varying solvents (polar aprotic vs. protic) or catalysts. A systematic approach includes:
- Design of Experiments (DoE) : Multivariate analysis to isolate variables. For example, THF increases alkylation yields (40%) but requires strict anhydrous conditions, while methanol improves hydrogenation efficiency (69%) but may promote ester hydrolysis .
- In Situ Monitoring : ReactIR or LCMS tracks intermediate stability, resolving discrepancies between reported yields .
Q. Q5: How does the introduction of heteroatoms (e.g., sulfur, fluorine) into the spirocyclic scaffold impact physicochemical properties?
Methodological Answer: Modifications alter solubility, stability, and bioactivity:
- Fluorine Substitution : 8,8-Difluoro analogs (e.g., 7f) show enhanced metabolic stability (t₁/₂ >6 h in microsomes) but reduced aqueous solubility (LogP +0.5) .
- Sulfur Incorporation : 8-Thia derivatives (e.g., 7g) exhibit improved hydrogen-bonding capacity (measured via ΔHvap) and higher melting points (234–237°C) due to sulfone group polarity .
Safety and Handling Q. Q6: What safety precautions are recommended for handling this compound? Methodological Answer:
- Ventilation : Use fume hoods to avoid respiratory irritation (H335) .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact (H315/H319) .
- Storage : Stable at −20°C under nitrogen; incompatible with strong oxidizers .
Data Contradictions and Resolutions
Example : Discrepancies in Boc-deprotection yields (reported 56% vs. 92% ) may stem from acid strength (TFA vs. HCl/dioxane) or reaction time. Systematic replication under controlled conditions (e.g., 4M HCl in dioxane, 2 h) resolves such issues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
